REACTION_CXSMILES
|
Br[C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[F:12].[Mg].C(O[Si:17]([O:24][CH2:25][CH3:26])([O:21][CH2:22][CH3:23])OCC)C>CCOCC>[F:8][C:7]1[C:2]([Si:17]([C:2]2[C:3]([F:12])=[C:4]([F:11])[C:5]([F:10])=[C:6]([F:9])[C:7]=2[F:8])([O:21][CH2:22][CH3:23])[O:24][CH2:25][CH3:26])=[C:3]([F:12])[C:4]([F:11])=[C:5]([F:10])[C:6]=1[F:9]
|
Name
|
|
Quantity
|
265.2 mL
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1F)F)F)F)F
|
Name
|
|
Quantity
|
52.11 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
216 mL
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 35° C. for 16 h the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is carefully added
|
Type
|
TEMPERATURE
|
Details
|
is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
diethylether evaporated
|
Type
|
ADDITION
|
Details
|
An excess of n-heptane (˜600 mL) is added
|
Type
|
CUSTOM
|
Details
|
to precipitate the magnesium salts
|
Type
|
FILTRATION
|
Details
|
Solution is filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue is fractionally distilled under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1[Si](OCC)(OCC)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |